molecular formula C20H15BrN6O2 B12786246 Etravirine N-oxide CAS No. 907180-19-2

Etravirine N-oxide

Cat. No.: B12786246
CAS No.: 907180-19-2
M. Wt: 451.3 g/mol
InChI Key: NDULSWJXEASVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etravirine N-Oxide is a characterized impurity of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) . This compound is offered as a high-purity reference standard for use in analytical research and development. Etravirine, the parent drug, is primarily metabolized by the cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19 . The N-oxide is one of the oxidative metabolites formed during this process and is identified as being significantly less active against the HIV-1 virus compared to the parent molecule . As a critical quality control standard, this compound is essential for conducting analytical method development and validation (AMV) . It is instrumental in ensuring the safety, efficacy, and quality of pharmaceutical products during commercial production and regulatory submissions such as Abbreviated New Drug Applications (ANDA). The compound has a molecular formula of C20H15BrN6O2 and a molecular weight of 451.28 g/mol . This product is intended for research purposes only and is strictly not for human consumption, diagnostic use, or any other clinical application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

907180-19-2

Molecular Formula

C20H15BrN6O2

Molecular Weight

451.3 g/mol

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanophenyl)imino-1-hydroxypyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C20H15BrN6O2/c1-11-7-14(10-23)8-12(2)17(11)29-19-16(21)18(24)27(28)20(26-19)25-15-5-3-13(9-22)4-6-15/h3-8,28H,24H2,1-2H3

InChI Key

NDULSWJXEASVJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=CC=C(C=C3)C#N)N(C(=C2Br)N)O)C)C#N

Origin of Product

United States

Metabolic Formation and Biotransformation of Etravirine N Oxide

The biotransformation of etravirine (B1671769) is a complex process primarily occurring in the liver. It involves oxidative metabolism, mainly facilitated by the cytochrome P450 (CYP) enzyme system, followed by glucuronidation. europa.eunih.gov Etravirine N-oxide has been identified as a metabolite formed through these oxidative pathways. fda.gov

Enzymatic Pathways of Etravirine N-Oxidation

The formation of etravirine's metabolites is principally governed by specific isoenzymes within the cytochrome P450 family.

In vitro studies using human liver microsomes have pinpointed that etravirine undergoes oxidative metabolism primarily through the CYP3A family, with lesser contributions from the CYP2C family. europa.euhres.ca

Specifically, CYP3A4, CYP2C9, and CYP2C19 are the major isoenzymes responsible for the metabolism of etravirine. europa.eunih.govnih.govnatap.orgdrugbank.comnih.govfrontiersin.orghiv.govnih.govhiv-druginteractions.org

Research indicates that CYP3A4 is involved in the formation of the M1 metabolite, which is likely the N-oxide. fda.gov

CYP2C19 is primarily responsible for producing the main monohydroxylated and dihydroxylated metabolites. nih.gov Meanwhile, CYP3A4 creates two less abundant monohydroxylated metabolites. nih.gov

Interestingly, while CYP2C9 shows no metabolic activity towards the parent etravirine compound, it appears to work in conjunction with CYP3A4 to form two minor dihydroxylated products. nih.gov

Below is an interactive table summarizing the roles of these isoenzymes in etravirine metabolism.

Enzyme FamilySpecific IsoenzymeRole in Etravirine Metabolism
CYP3A CYP3A4Primary enzyme in oxidative metabolism europa.euhres.ca; Forms the M1 metabolite (probable N-oxide) and two minor monohydroxylated metabolites fda.govnih.gov
CYP2C CYP2C9Contributes to a lesser extent than CYP3A europa.euhres.ca; Works with CYP3A4 to form minor dihydroxylated metabolites nih.gov
CYP2C CYP2C19Major contributor to the formation of the primary monohydroxylated and dihydroxylated metabolites nih.gov

Regioselectivity of N-Oxidation on the Pyrimidinyl Moiety

Metabolic studies have shown that oxidation occurs at the pyrimidinyl moiety of the etravirine molecule, leading to the formation of a metabolite designated as M1, which is believed to be an N-oxide. fda.gov This indicates a specific site of enzymatic action on the pyrimidine (B1678525) ring structure. fda.gov

Alternative Enzymatic Systems Contributing to N-Oxide Formation

While cytochrome P450 enzymes are the primary drivers of etravirine's oxidative metabolism, flavin-containing monooxygenase (FMO) enzymes are also known to form N-oxides of various drugs. hyphadiscovery.com However, current literature on etravirine metabolism predominantly focuses on the role of CYP enzymes. europa.eunih.govfda.govhres.canih.govnatap.orgdrugbank.comnih.govfrontiersin.orghiv.govnih.govhiv-druginteractions.orgnih.gov

Identification and Characterization of this compound as a Major Metabolite

In vitro investigations with liver subcellular fractions and hepatocytes have identified several major metabolites of etravirine, designated as M1, M2, M3, M6, and M7. fda.gov

The M1 metabolite, resulting from oxidation at the pyrimidinyl moiety, is presumed to be this compound. fda.gov This metabolic pathway has been observed in humans, rats, and dogs. fda.gov

In human liver, metabolites M1, M2, M3, and M7 have been detected. fda.gov

Subsequent Biotransformation of this compound

Following its formation, this compound can undergo further metabolic changes.

Glucuronidation Pathways of this compound Metabolites

The oxidative metabolites of etravirine, including the N-oxide, are subject to subsequent glucuronidation. europa.eunih.govnih.gov This is a phase II metabolic reaction that increases the water solubility of the metabolites, facilitating their excretion.

Specifically, the M1 metabolite (the putative N-oxide) has been shown to be further glucuronidated in rat and dog hepatocytes, forming a metabolite designated as M5. fda.gov

Research has identified that UGT1A3 and UGT1A8 are the UDP-glucuronosyltransferases responsible for the glucuronidation of a CYP3A4-dependent monohydroxylated metabolite of etravirine. nih.govnih.gov

The table below outlines the identified metabolites of etravirine.

MetaboliteFormation PathwaySpecies Observed InFurther Biotransformation
M1 (putative N-oxide) Oxidation at the pyrimidinyl moietyHuman, Rat, DogGlucuronidation to M5 in rat and dog hepatocytes fda.gov
M2 Oxidation of a methyl group on the dimethylbenzonitrile moietyAll species testedFurther oxidation to M3 and M7 in rat and human; Glucuronidation to M6 in rat and dog hepatocytes fda.gov
M3 Further oxidation of M2Rat, Human-
M5 Glucuronidation of M1Rat, Dog-
M6 Glucuronidation of M2Rat, DogNot observed in human hepatocytes fda.gov
M7 Further oxidation of M2Rat, Human-

Other Conjugation Reactions of N-Oxide Metabolites

Phase II conjugation reactions involve the attachment of endogenous molecules to a drug or its metabolite, which typically increases water solubility and facilitates excretion. nih.govuomus.edu.iq N-oxide metabolites can undergo various conjugation reactions. In the case of this compound, specific conjugation pathways have been identified.

The primary conjugation reaction reported for the this compound metabolite (M1) is glucuronidation. fda.gov This process, catalyzed by glucuronosyltransferases, attaches glucuronic acid to the metabolite. dergipark.org.tr In studies using rat and dog hepatocytes, the N-oxide metabolite M1 was shown to be further metabolized into a glucuronide conjugate, designated as M5. fda.gov

While glucuronidation is a specifically identified pathway for the N-oxide itself, other etravirine metabolites undergo different conjugation reactions. Studies have provided evidence for multiple bioactivation pathways of etravirine, leading to the formation of covalent adducts with glutathione (B108866). nih.gov These glutathione conjugates can be further processed to form mercapturic acids. uomus.edu.iqnih.gov Such pathways suggest that etravirine and its metabolites, potentially including the N-oxide, can interact with various endogenous nucleophiles. nih.gov

Table 2: Observed and Potential Conjugation Reactions for Etravirine Metabolites

Reaction TypeSubstrateResulting ConjugateCitation
GlucuronidationThis compound (M1)M5 (Glucuronide conjugate) fda.gov
Glutathione ConjugationEtravirine reactive metabolitesGlutathione adducts nih.gov
N-acetylationS-substituted cysteine residue (from Glutathione adduct)Mercapturic acids uomus.edu.iqnih.gov

New metabolic conjugation pathways involving glucuronide metabolites of etravirine have also been demonstrated, indicating the complexity of its biotransformation. nih.gov These findings underscore that the metabolic fate of etravirine involves multiple, interconnected oxidative and conjugative steps.

Synthetic Methodologies for Etravirine N Oxide

Chemical Synthesis of Diarylpyrimidine N-Oxide Derivatives

The chemical synthesis of diarylpyrimidine N-oxide derivatives, including Etravirine (B1671769) N-oxide, is achieved through the direct oxidation of the corresponding diarylpyrimidine compound. This process is a key transformation for creating analogues with modified electronic and biological properties.

The core of the synthesis is the N-oxidation of a tertiary nitrogen atom within the pyrimidine (B1678525) ring. google.com This type of reaction is a common transformation for nitrogen-containing heterocyclic compounds. researchgate.net The process introduces an oxygen atom onto one of the ring's nitrogen atoms, forming the N-oxide. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the specific substrate and desired reaction efficiency. Common oxidants used for the N-oxidation of tertiary amines and heterocyclic nitrogen atoms include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). asianpubs.org

The reaction mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. The pyrimidine ring's electronic properties influence the reactivity of the nitrogen atoms. The presence of electron-donating or electron-withdrawing groups on the diarylpyrimidine structure can affect the nucleophilicity of the nitrogen atoms and, consequently, the rate and outcome of the oxidation reaction. researchgate.net

The direct precursor for the synthesis of Etravirine N-oxide is the corresponding diarylpyrimidine derivative, Etravirine itself, or a late-stage synthetic intermediate. google.com Patent literature describes the preparation of diarylpyrimidine oxide derivatives by the N-oxidation of the tertiary nitrogen of the pyrimidine ring from a compound of formula III, which represents a general diarylpyrimidine structure. google.comnewdrugapprovals.org This approach is advantageous as the complex diarylpyrimidine scaffold is already assembled, and the N-oxidation is typically the final or penultimate step. The synthesis of the Etravirine precursor itself involves several steps, including the condensation of 2,4,6-trichloropyrimidine with 3,5-dimethyl-4-hydroxybenzonitrile, followed by reaction with 4-aminobenzonitrile and subsequent ammonolysis and halogenation. google.comnewdrugapprovals.org

Optimizing reaction conditions is crucial for achieving high yields and purity of the desired N-oxide product while minimizing side reactions. Key parameters for optimization include the choice of oxidant, solvent, reaction temperature, and time. For instance, the oxidation of tertiary nitrogen compounds can be performed using various systems, each with its own optimal conditions.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of diarylpyrimidine derivatives like Etravirine, and similar principles could be applied to the N-oxidation step. nih.gov For example, in the synthesis of the related compound Rilpivirine, microwave irradiation at 140°C for 90 minutes significantly improved the yield of a key amination step. researchgate.net Such optimization studies are essential for developing efficient and scalable synthetic routes.

Table 1: General Conditions for N-Oxidation of Tertiary Nitrogen Heterocycles

Parameter Condition Rationale
Oxidant H₂O₂, m-CPBA, Molecular Oxygen Varies in reactivity and selectivity. H₂O₂ is environmentally benign, while m-CPBA is highly effective but can be less selective. asianpubs.orgresearchgate.net
Catalyst Transition metals (e.g., Fe, Ni, V, Mn, Ru), Flavins Catalysts can enable the use of milder oxidants like molecular oxygen or H₂O₂ and improve reaction rates. researchgate.netasianpubs.org
Solvent Acetonitrile, Dioxane, Dichloroethane The solvent must be inert to the oxidizing conditions and able to dissolve the substrate. google.comasianpubs.org
Temperature Room Temperature to Reflux (e.g., 70-140°C) Higher temperatures can increase reaction rates but may also lead to decomposition or side products. newdrugapprovals.orgresearchgate.net

| Time | Minutes to Hours (e.g., 15 min to 12 h) | Reaction time is optimized to ensure complete conversion of the starting material without degradation of the product. nih.gov |

Regiospecificity in the Synthesis of this compound Analogues

The pyrimidine ring in Etravirine contains two tertiary nitrogen atoms (at positions 1 and 3) that could potentially undergo oxidation. However, the synthesis typically yields a specific regioisomer. The structure of the known this compound impurity indicates that oxidation occurs selectively at the N-1 position. nih.gov

This regiospecificity is governed by both electronic and steric factors. The nitrogen atom that is more nucleophilic will react more readily with the electrophilic oxidant. The electronic environment of each nitrogen is influenced by the substituents on the pyrimidine ring. The amino group at C2 and the aryloxy group at C4 exert different electronic effects on the adjacent nitrogen atoms. Quantum chemical calculations on similar heterocyclic N-oxides can help predict the most likely site of oxidation. fu-berlin.de Steric hindrance from the bulky aryl groups attached to the pyrimidine ring can also play a significant role, potentially blocking access of the oxidizing agent to one of the nitrogen atoms, thereby directing the oxidation to the more accessible site.

Isolation and Purification Strategies for Synthetic this compound

Following the synthesis, the crude this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and any byproducts. Standard laboratory and industrial techniques are employed for this purpose.

The initial isolation often involves precipitating the product by adding an anti-solvent (like water) to the reaction mixture, followed by filtration. chemicalbook.com Further purification can be achieved through recrystallization from a suitable solvent, such as acetonitrile (CH₃CN), which is effective at removing impurities and yielding a crystalline solid. chemicalbook.com For more challenging separations or to achieve very high purity, column chromatography is a common method. chemicalbook.com In the synthesis of Etravirine intermediates, purification by washing with solvents like ethyl acetate has been shown to effectively remove undesired isomers and impurities. google.com These same strategies are applicable to the purification of the N-oxide derivative. The purity of the final product is typically confirmed using analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and NMR spectroscopy. nih.gov

Analytical Characterization and Quantification of Etravirine N Oxide

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for isolating Etravirine (B1671769) N-oxide from its parent compound and other related impurities. High-performance liquid chromatography (HPLC) and its combination with mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a precise and accurate method for the estimation of Etravirine and its impurities. While specific studies detailing a method exclusively for Etravirine N-oxide are not prevalent in public literature, methods have been developed to separate Etravirine from its process-related impurities. researchgate.net One such gradient chromatographic technique utilizes an Xselect HSS T3 column (150 x 4.6 mm, 3.5 µm) with a PDA detector set at 310 nm. researchgate.net The mobile phase consists of a buffer at pH 4.0 (Mobile Phase A) and a mixture of Methanol, Acetonitrile, and Water (90:5:5 v/v) as Mobile Phase B, delivered at a flow rate of 1 ml/min. researchgate.net In these studies, impurities are successfully separated from the active pharmaceutical ingredient, demonstrating the capability of HPLC to resolve closely related compounds. researchgate.net

Table 1: Example of HPLC Conditions for Separation of Etravirine and Impurities

Parameter Condition
Column Xselect HSS T3 (150 x 4.6 mm, 3.5 µm) researchgate.net
Mobile Phase A Buffer (pH 4.0) researchgate.net
Mobile Phase B Methanol: Acetonitrile: Water (90:5:5 v/v) researchgate.net
Flow Rate 1.0 ml/min researchgate.net
Detection PDA at 310 nm researchgate.net

| Injection Volume | 10 µL researchgate.net |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it an invaluable tool for detecting and quantifying trace levels of impurities and metabolites in complex matrices like biological fluids. nih.gov LC-MS/MS methods have been extensively developed for the determination of Etravirine in plasma. nih.govnih.gov These methods typically involve chromatographic separation on a C18 column followed by detection using a mass spectrometer with positive electrospray ionization. nih.govnih.gov For the parent compound Etravirine, the precursor/product ion transition is monitored at m/z 435.9→163.6. nih.gov

While specific LC-MS/MS methods dedicated solely to this compound are detailed in proprietary documents, the application of this technique is standard for impurity profiling. synthinkchemicals.com For this compound, the precursor ion would correspond to its protonated molecular mass, which would then be fragmented to produce specific product ions for selective and sensitive quantification.

Spectroscopic Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds. 1H-NMR and 13C-NMR spectra provide information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the N-oxide modification on the pyrimidine (B1678525) ring of the Etravirine structure. While specific NMR spectral data for this compound is not widely published, reference standards are available and are typically supplied with validated analytical data including NMR characterization. synthinkchemicals.com

Mass spectrometry is used to determine the molecular weight of this compound with high accuracy and to study its fragmentation pattern, which can confirm its structure. The N-oxidation of the pyrimidine ring in Etravirine results in an increase of one oxygen atom, leading to a corresponding mass shift. The molecular formula of this compound is C₂₀H₁₅BrN₆O₂, with a molecular weight of approximately 451.28 g/mol . nih.govelitesynthlaboratories.com High-resolution mass spectrometry can confirm this elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways, providing definitive structural evidence.

Table 2: Molecular Properties of this compound

Property Value
Molecular Formula C₂₀H₁₅BrN₆O₂ nih.govelitesynthlaboratories.com
Molecular Weight 451.28 g/mol nih.govelitesynthlaboratories.com
Monoisotopic Mass 450.0545 u

| Expected [M+H]⁺ ion | ~452.0618 m/z |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for functional groups such as the cyano (C≡N) group, aromatic C-H bonds, C-N bonds, and the N-oxide group itself. The presence of the N-oxide group can introduce specific vibrational modes that can be distinguished from the spectrum of the parent Etravirine molecule. As with other spectroscopic data, detailed IR spectra for this compound are typically provided with the purchase of a certified reference standard.

Table 3: List of Compounds

Compound Name
Acetonitrile
Etravirine
This compound
Fenofibrate
Itraconazole

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) stands as a definitive technique for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. For a compound like this compound, single-crystal XRD would be the ideal method to determine its precise molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. This information is vital for understanding its physicochemical properties.

In cases where suitable single crystals cannot be obtained, X-ray Powder Diffraction (XRPD) is employed. XRPD provides a characteristic diffraction pattern, or fingerprint, for a specific crystalline form, which is essential for identifying the compound, detecting polymorphism, and assessing sample purity. While the crystal structure of the parent compound, Etravirine, has been determined, revealing at least two polymorphic forms icdd.com, specific crystallographic data for this compound is not extensively detailed in publicly available literature. The process for its characterization would involve isolating the N-oxide in a solid, crystalline form and analyzing it via XRD. The resulting diffraction pattern would serve as a crucial reference standard for its identification in raw materials and formulated products.

Raman Spectroscopy Combined with Chemometrics for Molecular Fingerprinting

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the chemical structure and molecular vibrations within a sample. It serves as a powerful tool for generating a unique "molecular fingerprint" of a substance. spectroscopyonline.comlaserfocusworld.com Each peak in a Raman spectrum corresponds to a specific molecular bond vibration, such as C-C, C=N, or C-H bonds, present in the this compound molecule. mdpi.comamericanpharmaceuticalreview.com The introduction of the N-oxide functional group would induce noticeable shifts in the vibrational frequencies of the pyrimidine ring and adjacent bonds compared to the parent Etravirine, allowing for its distinct identification.

The typical "fingerprint" region in Raman spectroscopy, from 300 to 1900 cm⁻¹, is used to characterize molecules based on their unique vibrational patterns. spectroscopyonline.com By analyzing this region, a specific spectral signature for this compound can be established.

When combined with chemometrics—the use of statistical and mathematical methods to analyze chemical data—the utility of Raman spectroscopy is significantly enhanced. Chemometric models, such as Principal Component Analysis (PCA) or Partial Least Squares (PLS), can be developed using a library of Raman spectra from pure Etravirine, this compound, and other related impurities. These models would enable rapid, high-throughput screening of pharmaceutical samples to not only identify the presence of this compound but also to quantify it, even in complex mixtures. However, a specific, publicly documented Raman spectral fingerprint for this compound is not currently available.

X-ray Photoelectron Spectroscopy (XPS) for Nitrogen Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov For the analysis of this compound, XPS is particularly valuable for its ability to differentiate between the various nitrogen atoms present in the molecule based on their unique chemical environments.

The molecule contains several nitrogen atoms: in the aminopyrimidine ring, the cyano groups, and the N-oxide moiety. Each of these nitrogen atoms possesses a distinct local electronic environment, which results in a measurable difference in the binding energy of their core electrons (specifically, the N 1s electrons). The N-oxide nitrogen, being in a higher oxidation state due to its bond with oxygen, would exhibit a higher N 1s binding energy compared to the amine or nitrile nitrogens. frontiersin.orgresearchgate.net

High-resolution XPS scans of the N 1s region would produce a complex spectrum that could be deconvoluted into separate peaks, with each peak corresponding to a specific nitrogen chemical state. nih.govresearchgate.net By analyzing the position (binding energy) and area of these peaks, one can confirm the presence of the N-oxide functionality and determine its relative abundance in relation to other nitrogen species on the sample's surface. While this technique is highly applicable, specific N 1s binding energy data for this compound are not found in the reviewed scientific literature.

Validation of Analytical Methods for this compound

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that a method used for quantification is reliable, reproducible, and accurate for its intended purpose. For this compound, this typically involves validating a stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), capable of separating and quantifying the N-oxide from the parent drug and other impurities. scirp.orgafricanjournalofbiomedicalresearch.com The validation process is conducted according to International Conference on Harmonisation (ICH) guidelines. rjptonline.org

Assessment of Linearity and Calibration Ranges

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. To assess this for this compound, a series of calibration standards at different concentrations would be prepared and analyzed. The response (e.g., peak area) is then plotted against concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity. While specific data for this compound is sparse, validation studies for related impurities in Etravirine analysis provide a relevant proxy.

Table 1: Representative Linearity Data for Etravirine-Related Impurities This table presents typical validation data for impurities analyzed alongside Etravirine, as a model for the validation of this compound.

Parameter Impurity 1 Impurity 2
Concentration Range LOQ to 150% of specification level LOQ to 150% of specification level
Correlation Coefficient (r²) 0.9993 0.9997
Regression Equation y = mx + c y = mx + c

Data adapted from studies on Etravirine impurity profiling. africanjournalofbiomedicalresearch.comresearchgate.net

Evaluation of Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy is typically evaluated by spiking a sample matrix with a known concentration of the analyte (this compound) and calculating the percent recovery. Studies are performed at multiple concentration levels.

Precision is assessed at three levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, with different analysts, or different equipment.

Reproducibility: Precision between different laboratories.

The precision is expressed as the relative standard deviation (% RSD).

Table 2: Representative Accuracy and Precision Data for Etravirine-Related Impurities This table presents typical validation data for impurities analyzed alongside Etravirine, as a model for the validation of this compound.

Validation Parameter Impurity 1 Impurity 2 Acceptance Criteria
Accuracy (% Recovery) 90-110% across tested levels 90-110% across tested levels 80% - 120%
Precision (% RSD) < 5% < 5% %RSD should not be more than 10%

Data adapted from studies on Etravirine impurity profiling. africanjournalofbiomedicalresearch.comresearchgate.netnih.gov

Determination of Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this is a critical parameter for a stability-indicating method.

Specificity is demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. jyoungpharm.orgnih.govdphen1.com The analytical method must be able to separate the this compound peak from the parent Etravirine peak and all other degradation products formed. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the chromatographic peak for the analyte is spectrally homogeneous and not co-eluting with other substances. A successful method will show baseline resolution between all relevant peaks. scirp.org

Role of Etravirine N Oxide in Pharmaceutical Impurity Profiling and Quality Control

Identification and Classification as a Process-Related Impurity of Etravirine (B1671769)

Etravirine N-oxide, chemically known as 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-1-oxido-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile, is recognized as a process-related impurity of Etravirine. simsonpharma.comimpurity.com Process-related impurities are substances that are formed during the manufacturing process of the API. In the case of Etravirine, the formation of the N-oxide derivative can occur due to the oxidation of a tertiary nitrogen atom within the pyrimidine (B1678525) ring of the Etravirine molecule. google.comfda.gov This type of transformation is a known metabolic pathway for various drugs and can also occur during chemical synthesis, particularly if oxidizing agents are used or if the reaction conditions are not strictly controlled. fda.govacs.orgnih.gov

The identification of this compound as an impurity is crucial for maintaining the quality of Etravirine. Its presence can potentially impact the safety and efficacy of the final drug product. Therefore, it is classified and monitored as a specific impurity during the manufacturing process. ontosight.ai

Development of Strategies for Monitoring and Controlling Impurity Levels in Etravirine Formulations

To ensure the quality of Etravirine formulations, robust strategies for monitoring and controlling the levels of this compound are essential. These strategies are integral to the quality control (QC) and quality assurance (QA) protocols during the commercial production of Etravirine. synthinkchemicals.com

Advanced analytical techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are developed and validated to detect and quantify the presence of this compound and other related substances. researchgate.netresearchgate.net These methods are designed to be highly specific and sensitive, allowing for the separation and measurement of the impurity even at very low concentrations. researchgate.net

Control of this compound levels is achieved through careful optimization of the synthetic route of Etravirine. This may involve avoiding the use of certain reagents, such as strong oxidizing agents like hydrogen peroxide, that could promote the formation of N-oxides. acs.org Additionally, purification steps are implemented to effectively remove this and other impurities from the final API. researchgate.net The limits for such impurities are set based on regulatory guidelines to ensure that the final drug product is safe and effective.

Application of this compound as a Reference Standard for Analytical Method Development and Validation

This compound plays a critical role as a reference standard in the development and validation of analytical methods. chemwhat.comsynzeal.com A reference standard is a highly purified compound that is used as a benchmark for analytical measurements. By using a well-characterized standard of this compound, analytical laboratories can accurately identify and quantify this impurity in batches of Etravirine. synzeal.com

The availability of this compound as a reference standard is essential for several key activities synthinkchemicals.comchemwhat.comsynzeal.com:

Analytical Method Development: It is used to develop specific analytical methods capable of separating the impurity from the main API and other potential impurities.

Method Validation (AMV): The standard is crucial for validating the analytical method's performance characteristics, such as accuracy, precision, specificity, linearity, and range, as per regulatory requirements. researchgate.net

Quality Control (QC): In routine QC testing, the reference standard is used to confirm the identity and concentration of the impurity in the manufactured Etravirine. synthinkchemicals.com

Suppliers of pharmaceutical reference standards provide detailed characterization data for this compound to ensure its suitability for these applications. chemwhat.comsynzeal.com

Compliance with Regulatory Guidelines for Impurity Control (e.g., ICH Guidelines)

The control of impurities in pharmaceutical products is strictly regulated by international guidelines, most notably those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). clearsynth.com These guidelines provide a framework for the identification, qualification, and control of impurities in new drug substances and products.

The strategies for monitoring and controlling this compound in Etravirine formulations are developed to be in full compliance with these ICH guidelines. synthinkchemicals.comresearchgate.net This includes setting acceptance criteria for the impurity based on its potential toxicological effects. For some N-oxide impurities, if they are found to be genotoxic, very strict control limits are imposed. acs.org

The validation of analytical methods used for impurity profiling must also adhere to ICH guidelines to ensure that the methods are reliable and reproducible. researchgate.net The documentation of these validation studies is a key component of regulatory submissions, such as Abbreviated New Drug Applications (ANDAs), to agencies like the U.S. Food and Drug Administration (FDA). synthinkchemicals.com By adhering to these rigorous standards, manufacturers can ensure the consistent quality, safety, and efficacy of Etravirine for patients.

Mechanistic and Preclinical Investigations of Etravirine N Oxide

In Vitro Assessment of Biological Activity

Studies on Cellular Uptake and Intracellular Distribution

No specific studies detailing the cellular uptake and intracellular distribution of Etravirine (B1671769) N-oxide were identified. Research in this area typically focuses on the parent drug's ability to enter host cells to exert its antiviral effect.

Effects on Cellular Processes in Disease Models (e.g., proliferation, migration, invasion)

There is no available data from the search results concerning the effects of Etravirine N-oxide on cellular processes such as proliferation, migration, or invasion in disease models.

Interaction Profiles with Drug Transporters (e.g., P-glycoprotein, BCRP/ABCG2)

The interaction profile of this compound with drug transporters has not been specifically documented. In contrast, the parent compound, Etravirine, has been studied in this regard. It does not inhibit P-glycoprotein (P-gp/ABCB1) and is not transported by several tested ABC transporters. However, Etravirine is a potent inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govresearchgate.net In vivo data also suggests that Etravirine may be a weak P-glycoprotein inhibitor. nih.gov

Table 1: Interaction of Etravirine with Drug Transporters

TransporterInteractionFinding
P-glycoprotein (P-gp/ABCB1)InhibitionNot inhibited in vitro nih.gov
BCRP/ABCG2InhibitionPotent inhibitor (IC50 of 1.0 ± 0.4 μmol/liter) nih.gov
Various ABC transportersSubstrateNot transported nih.gov

Note: This data pertains to the parent compound Etravirine, not this compound.

Comparative Biological Activity with Parent Compound Etravirine

A direct, quantitative comparison of the biological activity of this compound and Etravirine is not available. The only relevant information is a general statement that the primary metabolites of Etravirine exhibit more than 90% less activity against reverse transcriptase compared to Etravirine. nih.gov Without specific data for the N-oxide form, a detailed comparison cannot be made.

Elucidation of Molecular Mechanisms Underlying Observed Effects

The molecular mechanism of action for this compound has not been elucidated in the available literature. The mechanism of the parent drug, Etravirine, is well-documented. As a diarylpyrimidine (DAPY) compound, its molecular flexibility allows it to bind to the reverse transcriptase enzyme in multiple conformations. wikipedia.orgnih.gov This adaptability enables it to maintain binding affinity and inhibitory action even when mutations are present in the enzyme's binding pocket that confer resistance to other NNRTIs. nih.govnih.gov Etravirine binds to a hydrophobic, allosteric pocket near the enzyme's active site, causing a conformational change that impedes the enzyme's function. nih.gov

Stability and Reversion of this compound to the Parent Compound in Biological Systems

While the formation of this compound is an established metabolic pathway, specific and detailed research findings on its stability and the extent of its reversion back to the parent compound, etravirine, within biological systems are not extensively detailed in publicly available literature. In general, N-oxide metabolites are known to be potentially unstable and can undergo chemical or enzymatic reduction back to the parent amine. This process of retro-reduction is dependent on the specific chemical structure of the N-oxide and the enzymatic milieu of the biological system.

Degradation Pathways and Stability Studies of Etravirine N Oxide

Oxidative Degradation Processes of the N-Oxide Moiety

While specific studies on the oxidative degradation of Etravirine (B1671769) N-oxide are not extensively documented in publicly available literature, the chemical nature of the N-oxide functional group suggests potential degradation pathways. The N-oxide moiety in a heteroaromatic ring, such as the pyrimidine (B1678525) ring in Etravirine N-oxide, can be susceptible to both reduction (deoxygenation) and further oxidation under certain conditions.

In the context of forced degradation studies, oxidizing agents like hydrogen peroxide are commonly employed. For a compound like this compound, oxidative stress could potentially lead to several reactions:

Deoxygenation: The N-oxide can be reduced back to the parent amine (Etravirine). This is a common reaction for N-oxides, especially in the presence of reducing agents or certain catalysts.

Ring Opening: Severe oxidative conditions can lead to the cleavage of the pyrimidine ring, resulting in a variety of smaller, more polar degradation products.

Hydroxylation: Oxidation may also introduce hydroxyl groups onto the aromatic rings of the molecule, although this is a more general oxidative pathway not specific to the N-oxide moiety.

A study on the oxidative degradation of a different drug, darunavir (B192927), showed the formation of an N-oxide as a degradation product under stress conditions with 30% hydrogen peroxide. cdnsciencepub.com This indicates that N-oxidation is a potential degradation pathway for amine-containing drugs, and conversely, the N-oxide itself can be subject to further degradation.

General studies on pyrimidine N-oxides indicate their susceptibility to decomposition. cdnsciencepub.com The stability and reaction pathways are highly dependent on the substituents present on the pyrimidine ring. For instance, the oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) can lead to both mono- and di-N-oxide products, highlighting the reactivity of the pyrimidine nitrogen atoms. researchgate.net

Influence of Environmental Factors on Stability (e.g., light, temperature, pH)

The stability of this compound is influenced by various environmental factors, including light, temperature, and pH. Although specific data for the N-oxide is limited, inferences can be drawn from studies on etravirine and general knowledge of N-oxide stability.

Light: Aromatic N-oxides are known to be photosensitive. researchgate.net Photochemical degradation of pyrimidine N-oxides can proceed through the formation of highly reactive oxaziridine (B8769555) intermediates, which can then rearrange or undergo deoxygenation. wur.nl Therefore, it is highly probable that this compound is susceptible to photodegradation, leading to the formation of etravirine and other photoproducts.

Temperature: Thermal stability studies on etravirine have shown that it is relatively stable to heat. However, pyrimidine N-oxides can undergo thermal decomposition. rsc.org The decomposition temperature and products would depend on the specific structure of the N-oxide. It is plausible that at elevated temperatures, this compound could degrade, potentially through deoxygenation or other decomposition pathways.

pH: The stability of this compound is expected to be pH-dependent. In acidic or basic conditions, hydrolysis of the ether linkage or other functional groups in the molecule could occur, similar to what has been observed for etravirine. The N-oxide moiety itself might also exhibit different stability profiles across the pH spectrum. Studies on etravirine have shown significant degradation under basic stress conditions. jubilantingrevia.com

The following table summarizes the expected stability of this compound under various stress conditions, based on the known stability of etravirine and general chemical principles of N-oxides.

Stress ConditionExpected Stability of this compoundPotential Degradation Products
Acidic Likely to degradeHydrolysis products, deoxygenation to etravirine
Basic Likely to degrade significantlyHydrolysis products, ring-opened products, deoxygenation
Oxidative Susceptible to degradationDeoxygenation to etravirine, further oxidized products, ring cleavage products
Photolytic Susceptible to degradationDeoxygenation to etravirine, photoproducts from rearrangement
Thermal Relatively stable at moderate temperatures, may degrade at high temperaturesDeoxygenation to etravirine, decomposition products

This table presents hypothesized degradation based on the chemical structure of this compound and available data on related compounds. Specific experimental data for this compound is needed for confirmation.

Characterization of Degradation Products and By-products

The characterization of degradation products of this compound is essential for understanding its degradation pathways and for the development of stability-indicating analytical methods. While specific degradation products of this compound have not been fully elucidated in published literature, potential products can be postulated based on the degradation of etravirine and the chemistry of N-oxides.

One of the primary degradation products is expected to be etravirine itself, resulting from the deoxygenation of the N-oxide moiety. This is a common degradation pathway for N-oxides.

Forced degradation studies on etravirine have identified several impurities and degradation products. jubilantingrevia.com A major degradant was observed under basic stress conditions. jubilantingrevia.com It is plausible that this compound would generate a similar profile of hydrolysis products, in addition to those arising from the N-oxide group.

Modern analytical techniques are crucial for the separation and characterization of these degradation products. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), coupled with mass spectrometry (MS), particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are powerful tools for this purpose. These techniques allow for the determination of the molecular weights and fragmentation patterns of the degradation products, which are essential for their structural elucidation.

A study on the oxidative degradation of darunavir successfully used LC-MS/MS to characterize the N-oxide degradation product. cdnsciencepub.com A similar approach would be invaluable for identifying the degradation products of this compound.

Development of Stability-Indicating Analytical Methods for this compound

The development of stability-indicating analytical methods is a regulatory requirement to ensure that a drug product's quality is maintained over its shelf life. Such a method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and impurities.

Several stability-indicating HPLC and UPLC methods have been developed for the determination of etravirine and its process-related impurities. jubilantingrevia.commdpi.com These methods typically utilize reversed-phase chromatography with UV detection. The chromatographic conditions, such as the stationary phase, mobile phase composition, and gradient elution, are optimized to achieve adequate separation of etravirine from its potential degradants.

A stability-indicating method for this compound would likely be based on similar principles. The method would need to be validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. researchgate.net

The development process would involve subjecting this compound to forced degradation under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate the degradation products. The analytical method would then be developed and optimized to resolve this compound from all the generated degradation products.

The following table outlines the key parameters for a stability-indicating UPLC method, based on a published method for etravirine. jubilantingrevia.com

ParameterTypical Conditions for Etravirine Analysis
Column Shimpack ODS-II or similar C18 column
Mobile Phase Gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile)
Flow Rate 0.6 mL/min
Detection UV at 303 nm
Resolution Greater than 2.0 between the main peak and all impurity peaks

This table provides an example of analytical conditions that could be adapted for the analysis of this compound and its degradation products.

Computational and Theoretical Studies on Etravirine N Oxide

Molecular Modeling and Docking Simulations of Ligand-Target Interactions

Molecular modeling and docking simulations are powerful tools to predict and analyze how a ligand, such as etravirine (B1671769) N-oxide, binds to its biological target, the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase (RT).

Etravirine Binding Profile: Docking studies of the parent drug, etravirine, have established its binding mode within the hydrophobic NNIBP. Its unique activity against resistant strains is attributed to its conformational flexibility, allowing it to adapt to mutations in the binding pocket. nih.govwikipedia.org Key interactions for diarylpyrimidine (DAPY) derivatives like etravirine often involve hydrogen bonds with the main chains of residues like Lys101 and π-π stacking interactions with aromatic residues such as Tyr181, Tyr188, Phe227, and Trp229. researchgate.net

Predicted Impact of the N-oxide Moiety: The introduction of an N-oxide group on the pyrimidine (B1678525) ring of etravirine would significantly alter its physicochemical properties, which in turn would affect its interaction with the HIV-1 RT.

Increased Polarity: The N-oxide group is highly polar and introduces a strong hydrogen bond acceptor (the oxygen atom) and alters the charge distribution across the pyrimidine ring. nih.govwikipedia.org

Altered Hydrogen Bonding: While the parent etravirine primarily uses its amino group and pyrimidine nitrogens as hydrogen bond donors and acceptors, the N-oxide oxygen would offer a new, potent hydrogen bond acceptor site. Docking simulations would be necessary to determine if this new site can form favorable interactions with residues in the NNIBP or if it introduces unfavorable steric or electronic clashes.

Binding Affinity: The NNIBP is predominantly hydrophobic. The increased polarity from the N-oxide moiety could potentially reduce the binding affinity due to a higher desolvation penalty upon entering the pocket. Molecular mechanics with generalized Born and surface area (MM-GBSA) calculations, a common method to estimate binding free energies, could quantify this effect. For etravirine, a representative MM-GBSA binding free energy has been calculated at -66.46 kcal/mol. mdpi.com A hypothetical docking of etravirine N-oxide would likely result in a less favorable (less negative) binding energy.

A hypothetical docking study would clarify whether the N-oxide can establish new, stabilizing interactions that might offset the potential loss of affinity due to increased polarity.

Structure-Activity Relationship (SAR) Analysis Focusing on the N-Oxide Moiety

Structure-activity relationship (SAR) studies correlate a molecule's chemical structure with its biological activity. For this compound, the focus is on how the N-oxide group impacts its ability to inhibit HIV-1 RT.

While some patents suggest that N-oxide derivatives of pyrimidines can possess HIV replication-inhibiting properties google.com, experimental data on etravirine's metabolites indicate they are over 90% less active than the parent compound. mdpi.com This suggests a negative impact of the N-oxidation on antiviral efficacy.

Key SAR Considerations for the N-oxide Moiety:

Electronic Effects: The N-oxide group is a strong electron-withdrawing group via induction but can be a π-donating group through resonance. This alters the electronic landscape of the pyrimidine ring, which is crucial for the established interactions with the target enzyme. nih.gov

Steric and Conformational Effects: The N-oxide introduces additional steric bulk. The flexibility of DAPY compounds is key to their activity against resistant mutants. nih.govwikipedia.org The N-oxide may alter the preferred conformations of the molecule, potentially hindering its ability to fit optimally within the mutated binding pocket.

Loss of Activity: The significant drop in activity for etravirine's metabolites, including the N-oxide, strongly suggests that the specific electronic and steric configuration of the parent drug is highly optimized. mdpi.com The introduction of the N-oxide disrupts the fine-tuned balance of hydrophobic and hydrogen-bonding interactions required for potent inhibition. SAR studies on other aminopyridine N-oxides have shown that the N-oxide oxygen can be essential for activity in other targets, but this appears not to be the case for etravirine's anti-HIV activity. nih.gov

Table 1: Predicted SAR Implications of N-Oxidation on Etravirine
Structural FeatureParent Compound (Etravirine)Metabolite (this compound)Predicted Impact on Activity
PolarityLess PolarMore PolarNegative (Reduced affinity for hydrophobic pocket)
H-BondingEstablished donor/acceptor patternAdds a strong H-bond acceptor (oxygen)Potentially disruptive to optimal binding
ElectronicsOptimized electron distributionAltered ring electron densityNegative (Weakens key electronic interactions)
ConformationHigh flexibility ("wiggling" and "jiggling")Potentially altered torsional angles and flexibilityNegative (Reduced adaptability to resistant mutants)

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into a molecule's electronic properties, which govern its reactivity and intermolecular interactions.

For this compound, quantum calculations can precisely quantify the changes induced by the N-oxide group compared to the parent drug. Studies on simpler molecules like pyridine (B92270) versus pyridine N-oxide demonstrate these effects clearly. N-oxidation significantly increases the dipole moment and alters the distribution of electron density across the aromatic ring. acs.orgimperial.ac.uk The N-oxide oxygen becomes a center of high negative electrostatic potential, making it a prime target for electrophilic attack or a strong hydrogen bond acceptor. researchgate.net

Key Parameters from Quantum Calculations:

Electrostatic Potential (ESP): Maps of the ESP would show a region of strong negative potential around the N-oxide oxygen, confirming its role as a hydrogen bond acceptor.

Atomic Charges: Calculation of atomic charges (e.g., using Natural Bond Orbital (NBO) analysis) would quantify the electron withdrawal from the pyrimidine ring, showing a more positive charge on the nitrogen atom compared to pyridine. acs.org

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons. N-oxidation would alter these energies, affecting the molecule's reactivity and charge-transfer interactions with the receptor.

The following table, based on general principles observed for pyridine-like heterocycles, illustrates the expected changes in electronic properties upon N-oxidation.

Table 2: Illustrative Comparison of Calculated Electronic Properties
PropertyPyridine (Illustrative)Pyridine N-oxide (Illustrative)Implication for this compound
Dipole Moment~2.2 D~4.2 DSignificantly increased molecular polarity.
NBO Charge on NitrogenNegative (e.g., -0.47 e) acs.orgPositive (e.g., +0.08 e) acs.orgFundamental change in the electronic character of the pyrimidine ring.
Most Negative ESPLocated on Nitrogen lone pairLocated on Oxygen atomShifts the primary site of hydrogen bond acceptance.
ReactivityBasic nitrogen lone pairNucleophilic oxygen, ring susceptible to electrophilesAltered chemical reactivity and metabolic stability.

Predictive Modeling of Metabolic Pathways and Degradation Mechanisms

Computational tools are widely used to predict the metabolic fate of drug candidates. nih.gov These models can identify sites on a molecule that are most susceptible to metabolic transformation by enzymes like the Cytochrome P450 (CYP) family.

Predicting the Formation of this compound: Experimental studies have confirmed that etravirine is metabolized by CYP3A4, CYP2C9, and CYP2C19. drugbank.comnih.gov The formation of hydroxylated metabolites and N-oxides are known pathways. mdpi.com

Predictive models for metabolism generally fall into two categories:

Rule-based systems: These systems (e.g., MetaDrug, TIMES-Metabolism) use extensive databases of known biotransformations. They would identify the tertiary pyrimidine nitrogen in etravirine as a potential site for N-oxidation based on established rules for heterocyclic amine metabolism. researchgate.netcambridgemedchemconsulting.com

Reactivity-based models: These models (e.g., SMARTCyp, XenoSite) use quantum mechanical or empirical calculations to determine the chemical reactivity of different atoms in the molecule. cambridgemedchemconsulting.com They can calculate the activation energy for hydrogen abstraction or the susceptibility of an atom to oxidation. The pyrimidine nitrogen, with its lone pair of electrons, would be identified as a chemically labile site prone to oxidation by the reactive oxygen species of CYP enzymes.

Predicting Degradation: Beyond its formation, computational models can also predict the subsequent degradation of this compound. The altered electronic structure might open new metabolic pathways or, conversely, block pathways available to the parent drug. Forced degradation studies, often guided by computational predictions, are used to identify potential degradation products under various stress conditions (e.g., acidic, oxidative). scielo.br For this compound, the increased polarity would likely increase its aqueous solubility, potentially facilitating faster clearance and excretion compared to the parent drug.

Table 3: Common In Silico Approaches for Metabolism Prediction
Modeling ApproachMethodologyApplication to this compound Formation
Ligand-Based (QSAR)Correlates structural descriptors with known metabolic outcomes for a set of molecules. acs.orgA model trained on DAPY derivatives could predict the likelihood of N-oxidation.
Expert/Rule-Based SystemsApplies a library of known metabolic reaction rules to a query molecule. nih.govresearchgate.netIdentifies the pyrimidine nitrogen as a substrate for N-oxidation based on general rules for heterocycles.
Reactivity ModelsCalculates activation energies for reactions (e.g., H-abstraction, oxidation) at different sites. cambridgemedchemconsulting.comIdentifies the nitrogen lone pair as a reactive site for enzymatic oxidation.
Structure-Based (Docking)Docks the substrate into the active site of a CYP enzyme model to assess fit and proximity to the catalytic heme iron. scielo.brscielo.brPredicts if etravirine can orient within the CYP active site to present the pyrimidine nitrogen for oxidation.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Etravirine N-oxide derivatives?

  • Methodological Answer : Synthesis of Etravirine derivatives, including N-oxides, often employs co-crystallization techniques with co-formers like L-tartaric acid to enhance solubility. For example, slow evaporation and mechanochemical activation (e.g., ball milling) are common for co-crystal formation. Characterization requires differential scanning calorimetry (DSC) to identify thermal transitions and Fourier-transform infrared spectroscopy (FTIR) to detect intermolecular interactions. Chemical stability should be assessed via HPLC over time (e.g., 7-day tests) to monitor degradation .

Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?

  • Methodological Answer : PK studies should measure plasma and tissue concentrations of this compound using validated LC-MS/MS protocols. Key parameters include bioavailability, half-life, and protein-binding properties. Steady-state studies (e.g., assessing C12h concentrations in blood and seminal plasma) are critical for understanding drug distribution. Ensure inclusion of control groups and statistical validation of inter-subject variability .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for sensitivity and specificity. Calibration curves must cover expected concentration ranges, and internal standards (e.g., deuterated analogs) should correct for matrix effects. Method validation must follow ICH guidelines for accuracy, precision, and recovery rates .

Advanced Research Questions

Q. How do specific reverse transcriptase mutations influence this compound resistance in HIV-1?

  • Methodological Answer : Resistance profiling requires site-directed mutagenesis to introduce mutations (e.g., K103N, Y181C) into HIV-1 reverse transcriptase. Phenotypic assays (e.g., Antivirogram®) quantify fold changes in IC50 values. Pooled analyses from clinical trials (e.g., DUET studies) suggest that ≥3 mutations reduce virologic response significantly. Cross-resistance studies with first-generation NNRTIs (e.g., nevirapine) are recommended to assess specificity .

Q. What strategies optimize the solubility and bioavailability of this compound in co-crystal formulations?

  • Methodological Answer : Co-crystallization with hydrophilic co-formers (e.g., L-tartaric acid) improves aqueous solubility. Mechanochemical synthesis (e.g., solvent-free grinding) enhances yield and reduces polymorphism. Solubility studies should use USP dissolution apparatus under physiologically relevant conditions (pH 1.2–6.8). Stability tests must evaluate hygroscopicity and thermal degradation .

Q. How can researchers reconcile contradictory data on this compound’s mutagenic potential?

  • Methodological Answer : Use the Ames test (with/without metabolic activation) to assess mutagenicity in bacterial strains (e.g., Salmonella typhimurium TA98/TA100). Conflicting results may arise from assay conditions (e.g., metabolite generation, pH). Comparative studies with structurally similar N-oxides (e.g., 2,6-Dimethylpyridine N-oxide) can clarify mechanisms. Statistical meta-analyses of published datasets are advised to resolve discrepancies .

Q. What computational models predict this compound’s binding affinity to HIV-1 reverse transcriptase?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model ligand-receptor interactions. Validate predictions with experimental data (e.g., X-ray crystallography of reverse transcriptase complexes). Free energy perturbation (FEP) calculations quantify binding energy changes caused by mutations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.